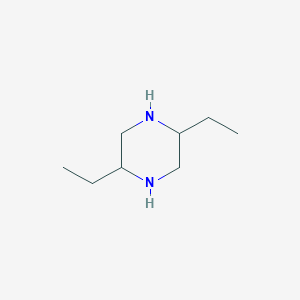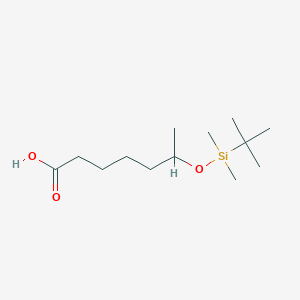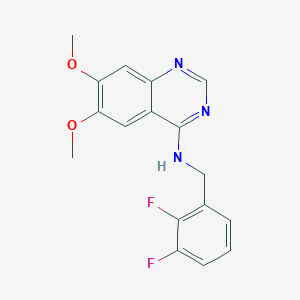![molecular formula C12H15N3S B2443647 5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-52-6](/img/structure/B2443647.png)
5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains several functional groups and structural features. It has a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is substituted with a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the steric and electronic properties of the functional groups present. The bicyclo[2.2.1]heptane core is a rigid structure, which could influence the conformation and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring, for example, is a common motif in nucleotide chemistry and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bicyclo[2.2.1]heptane core could potentially increase the compound’s stability and resistance to degradation .Wissenschaftliche Forschungsanwendungen
Enzyme-Targeted Drug Design
Compounds with related structural features have been designed to target specific enzymes within cancer cells, offering a blueprint for creating more effective and safer chemotherapeutic agents. For example, capecitabine, a prodrug that is enzymatically converted to 5-fluorouracil in tumor tissues, highlights the potential of utilizing specific enzymatic pathways for targeted drug delivery systems. This strategy minimizes systemic toxicity while maximizing therapeutic effects within the tumor microenvironment (Miwa et al., 1998).
Catalytic Reactions in Organic Synthesis
The structural complexity and unique reactivity of bicyclic compounds serve as catalysts in organic synthesis, enabling the creation of novel chemical entities with potential therapeutic value. For instance, constrained beta-proline analogues have shown significant influence on the outcome of organocatalytic aldol reactions, which are pivotal in synthesizing a wide array of biologically active molecules (Armstrong et al., 2009).
Antibacterial Applications
Bicyclic compounds like CP-45,899 have been identified as potent beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. This demonstrates the role of such compounds in addressing the growing concern of antibiotic resistance by restoring the activity of existing antibiotics (English et al., 1978).
Antiviral Research
The modification of bicyclic compounds has led to the development of antiviral agents, as illustrated by studies on analogues capable of inhibiting hepatitis B virus replication in vitro. This showcases the potential of these compounds in contributing to the treatment of viral infections, highlighting their importance in antiviral drug development (Doong et al., 1991).
Synthesis of Novel Structural Motifs
Research into bicyclic compounds has enabled the synthesis of novel structural motifs with potential applications in drug discovery and development. The versatility of these compounds in chemical synthesis is demonstrated by their use in creating complex molecules with specific biological activities, such as nicotinic acetylcholine receptor ligands (Cheng et al., 2002).
Eigenschaften
IUPAC Name |
5-(6-cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-8(1)11-4-12(14-7-13-11)15-5-10-3-9(15)6-16-10/h4,7-10H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYFGAATZKAIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide](/img/structure/B2443564.png)

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2443567.png)
![N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2443568.png)

![N-(2,3-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2443571.png)
![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)
![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)